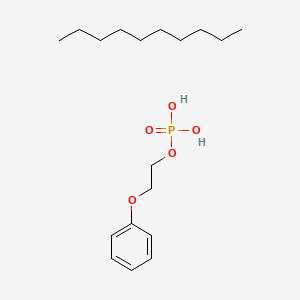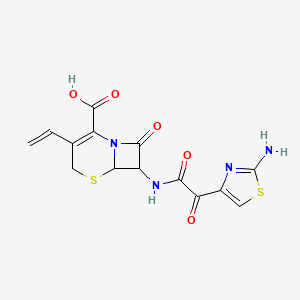
Cefdinir Glyoxalic Analo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefdinir Glyoxalic Analog is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. It is chemically known as (6R,7R)-7-[2-(2-Aminothiazol-4-yl)-2-oxoacetamido]-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This compound is primarily used as a reference standard in analytical method development and validation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cefdinir Glyoxalic Analog involves multiple steps, starting from the core cephalosporin structureThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of Cefdinir Glyoxalic Analog follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Cefdinir Glyoxalic Analog undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring or the glyoxalic moiety.
Reduction: Typically involves the reduction of the oxo groups.
Substitution: Commonly occurs at the amino or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Cefdinir Glyoxalic Analog is used extensively in scientific research, particularly in:
Chemistry: As a reference standard for analytical method development and validation.
Biology: Studying the interaction of cephalosporins with bacterial enzymes.
Medicine: Investigating the efficacy and stability of cephalosporin derivatives.
Industry: Quality control and assurance in the production of cephalosporin antibiotics.
Mecanismo De Acción
Cefdinir Glyoxalic Analog, like Cefdinir, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This action prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death . The compound’s unique structure allows it to resist inactivation by beta-lactamase enzymes, making it effective against resistant bacterial strains .
Comparación Con Compuestos Similares
Similar Compounds
Cefdinir: The parent compound, used to treat bacterial infections.
Cefixime: Another third-generation cephalosporin with a similar mechanism of action.
Cefpodoxime: Known for its broad-spectrum activity against gram-positive and gram-negative bacteria.
Uniqueness
Cefdinir Glyoxalic Analog is unique due to its specific glyoxalic moiety, which provides distinct analytical properties. This makes it particularly valuable in method development and validation processes .
Propiedades
Fórmula molecular |
C14H12N4O5S2 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H12N4O5S2/c1-2-5-3-24-12-7(11(21)18(12)8(5)13(22)23)17-10(20)9(19)6-4-25-14(15)16-6/h2,4,7,12H,1,3H2,(H2,15,16)(H,17,20)(H,22,23) |
Clave InChI |
USEZCSSBFVPIRD-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=O)C3=CSC(=N3)N)SC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106965.png)
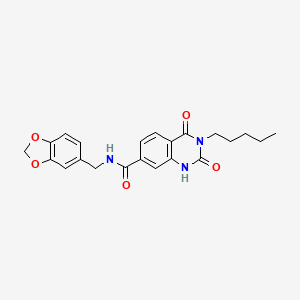
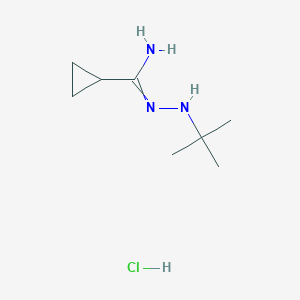
![1-methyl-9-(3-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14106978.png)
![1-[3-(Benzyloxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106991.png)
![N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14107004.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B14107026.png)
![[4-[4-Chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14107031.png)
![3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14107037.png)
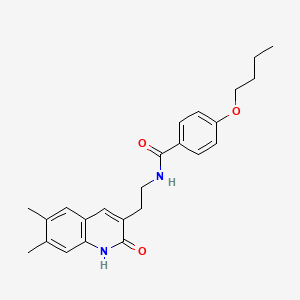
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B14107042.png)
![2-(5-Chloropyridin-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107043.png)
